molecular formula C13H24N2O3 B2860237 tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate CAS No. 2219371-51-2

tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Cat. No. B2860237
CAS RN: 2219371-51-2
M. Wt: 256.346
InChI Key: NTVMDPWQPMIUAO-UHFFFAOYSA-N
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Description

“tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate” is a chemical compound with the CAS Number: 2287275-22-1 . It has a molecular weight of 270.37 . The IUPAC name for this compound is tert-butyl ((8-oxa-1-azaspiro[4.5]decan-3-yl)methyl)carbamate . It is stored at room temperature and has an oil-like physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O3/c1-13(2,3)19-12(17)15-9-11-8-14(16-10-11)4-6-18-7-5-14/h11,16H,4-10H2,1-3H3,(H,15,17) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.37 . It is stored at room temperature and has an oil-like physical form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have developed efficient and scalable synthetic routes for compounds related to tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate, exploring their potential in synthesizing novel compounds. Meyers et al. (2009) described synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation, thus providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Moreover, the study by Moskalenko and Boev (2012) reported on the reaction of a similar compound with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products (Moskalenko & Boev, 2012).

Biological Activity and Drug Development

Research into the biological activity of related compounds has been conducted, with Amirani Poor et al. (2018) developing an intermolecular Ugi reaction involving gabapentin to produce novel classes of biologically active compounds, demonstrating the potential for drug development (Amirani Poor et al., 2018). Additionally, the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives by Apaydın et al. (2019) showed inhibition against human coronavirus, indicating the relevance of these compounds in antiviral drug development (Apaydın et al., 2019).

Conformational and Theoretical Studies

Conformational and theoretical studies have also been a focus, with research analyzing the stereochemistry and potential applications of related spirolactams and azaspiro compounds. For instance, Dong et al. (1999) reported the crystal structure of a related triazaspirodecanone, providing insights into its conformational properties (Dong et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(14-9-10)4-6-17-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMDPWQPMIUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate

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